molecular formula C7H7NO4 B067703 Methyl 5-formyl-3-methylisoxazole-4-carboxylate CAS No. 161126-47-2

Methyl 5-formyl-3-methylisoxazole-4-carboxylate

Cat. No. B067703
M. Wt: 169.13 g/mol
InChI Key: SYOMPTIYIQASDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoxazole derivatives, including “Methyl 5-formyl-3-methylisoxazole-4-carboxylate”, often involves metal-free synthetic routes . One such method involves the cyclization of an intermediate with NH2OH·HCl in refluxing methanolic conditions . This yields a methyl isoxazole carboxylate, which can then be reacted with hydrazine hydrate in similar conditions to yield an isoxazole carbohydrazide .


Chemical Reactions Analysis

“Methyl 5-formyl-3-methylisoxazole-4-carboxylate” likely participates in various chemical reactions due to the presence of the isoxazole ring and the carboxylate group. For instance, it can be involved in Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions .

properties

IUPAC Name

methyl 5-formyl-3-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-4-6(7(10)11-2)5(3-9)12-8-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOMPTIYIQASDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576198
Record name Methyl 5-formyl-3-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-formyl-3-methylisoxazole-4-carboxylate

CAS RN

161126-47-2
Record name Methyl 5-formyl-3-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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